

Flemiphipilippinin A: A Technical Guide on its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flemiphipilippinin A*

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Introduction: **Flemiphipilippinin A** is a naturally occurring flavonoid, specifically a member of the isoflavanone class.[1] It has been isolated from plants of the *Flemingia* genus, such as *Flemingia prostrata* and *Flemingia macrophylla*. [1][2] Recent research has highlighted its potential as a potent anti-tumor agent, particularly in the context of lung cancer, making it a compound of significant interest for further investigation and drug development. [2][3] This document provides a comprehensive overview of its known physical and chemical properties, isolation methods, and its detailed mechanism of action in cancer cells.

Physical and Chemical Properties

Flemiphipilippinin A is described as a yellow amorphous powder. [3] Its core chemical structure is based on a pyrano[3,2-g]chromen-6-one backbone. The fundamental physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of **Flemiphipilippinin A**

Property	Value	Source
Molecular Formula	C₃₀H₃₂O₆	PubChem[1]
Molecular Weight	488.6 g/mol	PubChem[1]
IUPAC Name	7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one	PubChem[1]

| PubChem CID | 10074228 | PubChem[1] |

Spectroscopic Data

Detailed spectral data (NMR, IR, UV-Vis, Mass Spectrometry) for **Flemiphilippinin A** are identified through the analysis of its structure during isolation.[4] As a flavonoid, its UV-Vis spectrum is expected to show characteristic absorption bands related to its aromatic rings and conjugated systems.[5][6][7][8] Mass spectrometry is crucial for determining its molecular weight and fragmentation pattern, while NMR (¹H and ¹³C) is essential for elucidating the precise arrangement of atoms and stereochemistry.[4]

Isolation and Purification

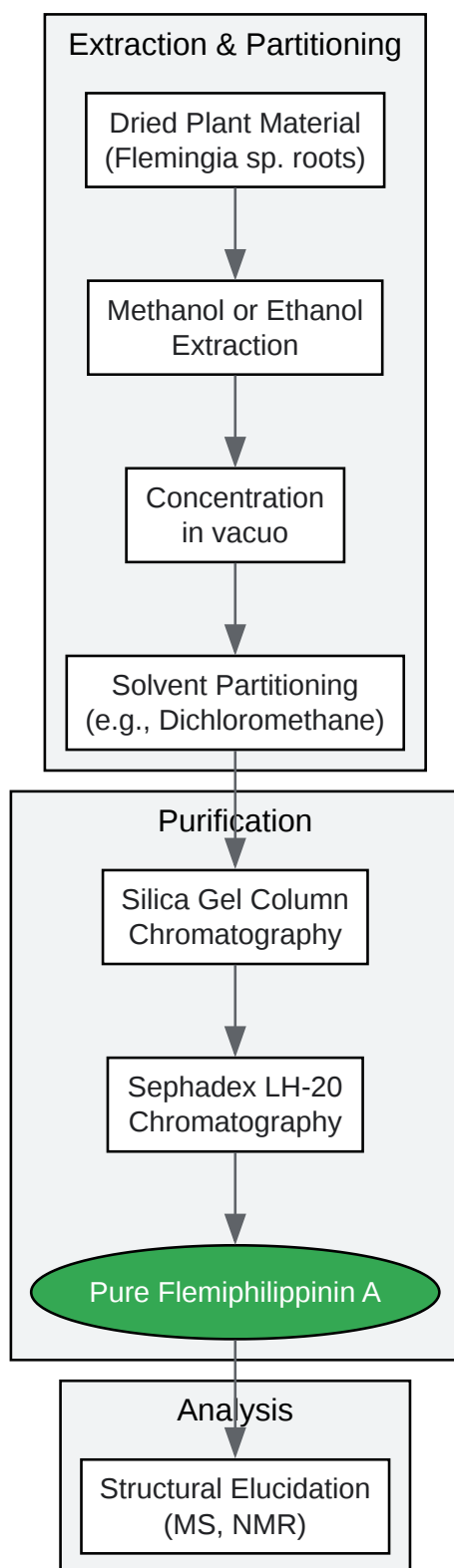
Flemiphilippinin A is extracted from the roots of plants like *Flemingia macrophylla* and *Flemingia philippinensis*. [3][4] The general methodology involves solvent extraction followed by multi-step column chromatography.

General Experimental Protocol

- **Extraction:** The dried and powdered plant material (e.g., roots) is repeatedly extracted with a polar solvent, typically methanol or 75% ethanol, at room temperature. [3][4] The resulting extract is then concentrated under reduced pressure. [9]
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their solubility. [3]

- **Chromatographic Purification:** The fraction containing **Flemiphilippinin A** (e.g., the dichloromethane fraction) is subjected to a series of column chromatography (CC) steps for purification.^[3] Common stationary phases include silica gel, ODS silica gel, and Sephadex LH-20.^[4]^[10] A gradient elution system, for instance, cyclohexane-ethyl acetate, is often employed to separate the individual compounds.^[3]
- **Structure Elucidation:** The final purified compound's structure is identified and confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).^[4]

Visualization of Experimental Workflow



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General workflow for the isolation and purification of **Flemiphilippinin A**.

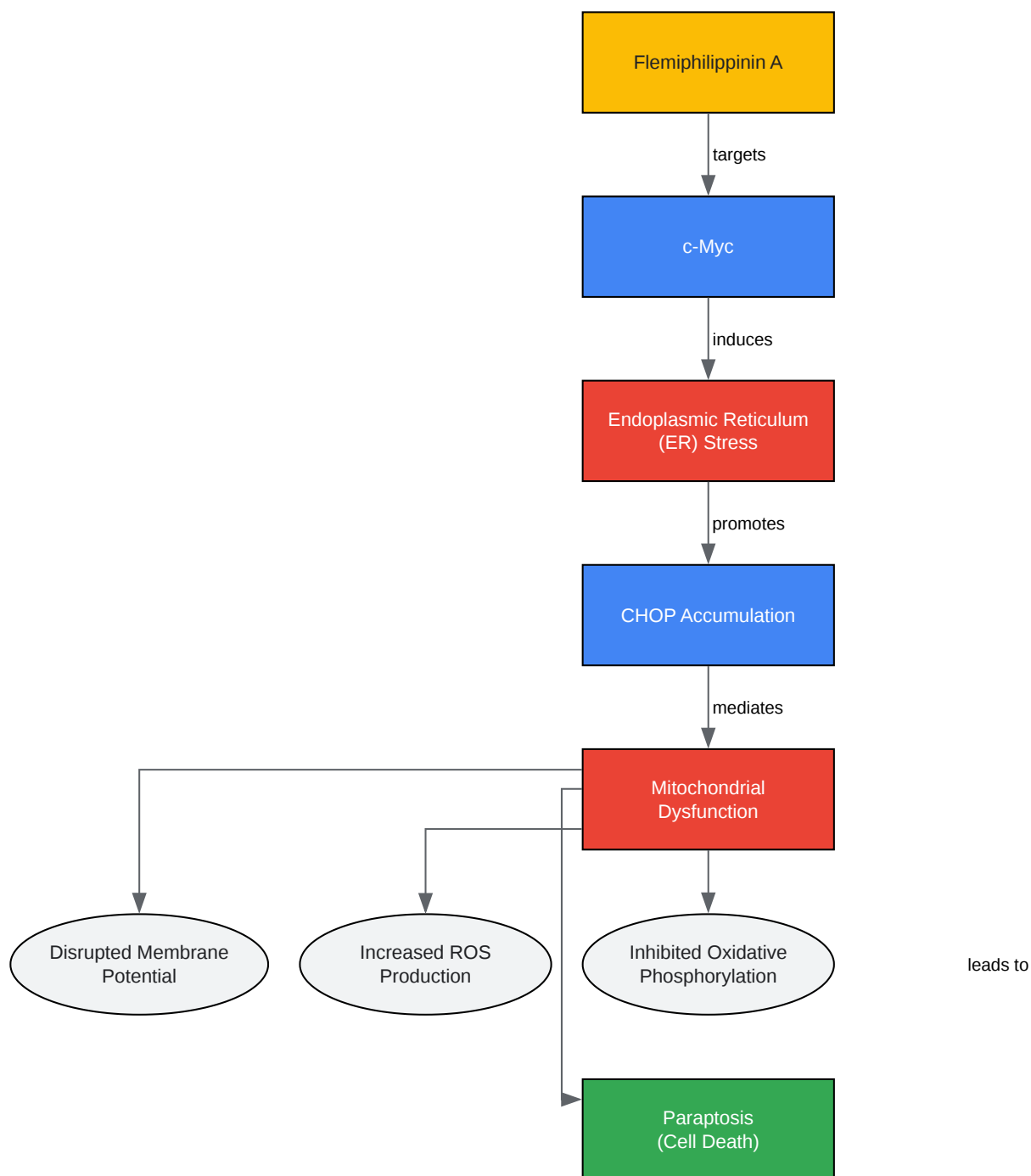
Biological Activity and Mechanism of Action

Flemiphilippinin A exhibits significant anti-tumor activity, particularly against lung cancer cells. [2] Its primary mechanism of action involves the induction of paraptosis, a form of regulated cell death distinct from apoptosis. [2] This process is initiated by targeting the c-Myc oncogene, leading to a cascade of events centered on endoplasmic reticulum (ER) stress and mitochondrial dysfunction. [2]

Signaling Pathway of Flemiphilippinin A-Induced Paraptosis

Flemiphilippinin A directly targets the c-Myc protein, triggering excessive ER stress. [2] This heightened stress leads to the accumulation of the pro-apoptotic protein CHOP (C/EBP Homologous Protein). CHOP then translocates to the mitochondria, where it mediates dysfunction. [2] The key mitochondrial effects include the disruption of the mitochondrial membrane potential, an increase in reactive oxygen species (ROS) production, and the inhibition of oxidative phosphorylation. [2] This culmination of cellular stress and organelle damage results in paraptosis, characterized by extensive cytoplasmic vacuolization and swelling of the ER and mitochondria. [2] Notably, this pathway can also enhance the sensitivity of drug-resistant lung cancer cells to conventional therapies like gefitinib. [2]

Visualization of Signaling Pathway



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Signaling pathway of **Flemiphipilipinin A**-induced paraptosis in lung cancer cells.

Key Experimental Methodologies

The biological effects of **Flemiphilippinin A** have been investigated using a range of standard and advanced cell and molecular biology techniques.[\[2\]](#)

In Vitro Assays

- MTT Assay: Used to assess cell viability and the cytotoxic effects of **Flemiphilippinin A** on cancer cell lines.[\[2\]](#)
- Plate Cloning & EdU Proliferation Assays: Employed to evaluate the impact of the compound on the long-term proliferative capacity of cells.[\[2\]](#)
- Western Blotting: Utilized to detect and quantify the expression levels of key proteins in the signaling pathway, such as c-Myc and CHOP.[\[2\]](#)[\[3\]](#)
- JC-1 Staining: A method to measure mitochondrial membrane potential, allowing for the assessment of mitochondrial health and dysfunction.[\[2\]](#)
- ROS Detection: Assays using fluorescent probes to quantify the levels of reactive oxygen species within cells.[\[2\]](#)
- Seahorse Energy Metabolism Analysis: Performed to measure mitochondrial respiration and oxidative phosphorylation, providing insights into the bioenergetic effects of the compound.[\[2\]](#)
- Cellular Thermal Shift Assay (CETSA) & Molecular Docking: Computational and experimental techniques used to confirm the direct binding interaction between **Flemiphilippinin A** and its target protein, c-Myc.[\[2\]](#)[\[3\]](#)
- Immunofluorescence: Used to visualize the subcellular localization of proteins like CHOP, confirming its accumulation in mitochondria.[\[2\]](#)

In Vivo Models

- Mouse Xenograft Model: Human lung cancer cells are implanted in mice to form tumors. These models are used to evaluate the anti-tumor efficacy and systemic toxicity of **Flemiphilippinin A** in a living organism.[\[2\]](#)

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